hAChE-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
hAChE-IN-5 is a dual inhibitor of human acetylcholinesterase and human butyrylcholinesterase, exhibiting inhibitory potency with IC50 values of 0.17 μM for both enzymes . Additionally, it demonstrates potent glycogen synthase kinase 3 beta inhibition with an IC50 of 0.21 μM . This compound is also known for its ability to inhibit tau protein and amyloid-beta peptide self-aggregation, making it a promising candidate for the development of multitargeted anti-Alzheimer’s agents .
準備方法
The synthetic routes and reaction conditions for hAChE-IN-5 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving bromination and subsequent functional group modifications .
化学反応の分析
hAChE-IN-5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
hAChE-IN-5 has several scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme inhibition and protein aggregation.
Biology: Investigated for its effects on tau protein and amyloid-beta peptide aggregation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting neurodegenerative diseases.
作用機序
hAChE-IN-5 exerts its effects by inhibiting human acetylcholinesterase and human butyrylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition results in enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are observed . Additionally, the compound inhibits glycogen synthase kinase 3 beta, tau protein aggregation, and amyloid-beta peptide self-aggregation, further contributing to its neuroprotective effects .
類似化合物との比較
hAChE-IN-5 is unique due to its dual inhibitory action on both human acetylcholinesterase and human butyrylcholinesterase, as well as its ability to inhibit glycogen synthase kinase 3 beta . Similar compounds include:
Donepezil: A selective acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: An inhibitor of both acetylcholinesterase and butyrylcholinesterase, used for Alzheimer’s and Parkinson’s disease.
Galantamine: A reversible competitive inhibitor of acetylcholinesterase, also used for Alzheimer’s disease.
This compound stands out due to its multitargeted approach, making it a promising candidate for further research and development in the field of neurodegenerative diseases .
特性
分子式 |
C18H12Br2N4 |
---|---|
分子量 |
444.1 g/mol |
IUPAC名 |
4,6-bis(4-bromophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C18H12Br2N4/c19-12-5-1-10(2-6-12)14-9-15(11-3-7-13(20)8-4-11)22-18-16(14)17(21)23-24-18/h1-9H,(H3,21,22,23,24) |
InChIキー |
APPRVPLQWUIXSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NC3=NNC(=C23)N)C4=CC=C(C=C4)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。